REACTION_CXSMILES
|
[CH:1]1[CH2:8][CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH:2]=1.CC(O)C>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].CC(C)=O>[CH:1]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH2:1]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4.5,6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCC=CCC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
nickel nitrate hydrate
|
Quantity
|
2.2 mg
|
Type
|
catalyst
|
Smiles
|
O.[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen gas was bubbled through the contents
|
Type
|
CUSTOM
|
Details
|
the irradiation of the cell with light
|
Type
|
CUSTOM
|
Details
|
The stirring was conducted with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
CUSTOM
|
Details
|
by Toshiba Corporation, were used in the irradiation
|
Type
|
CUSTOM
|
Details
|
After the irradiation
|
Type
|
WAIT
|
Details
|
had been conducted for 5 hours
|
Duration
|
5 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |